(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclobutane derivatives, including compounds structurally related to (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone, involves several steps, often starting from simpler cyclobutanone or cyclobutene precursors. Metal π-complexes with strained anellated arenes and reactions involving cyclobutanone with aldehydes under catalytic conditions are examples of methods used to construct complex cyclobutane-based structures (Lee-Ruff & Ramnauth, 1998), (Yu et al., 2014).

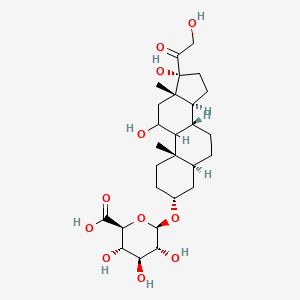

Molecular Structure Analysis

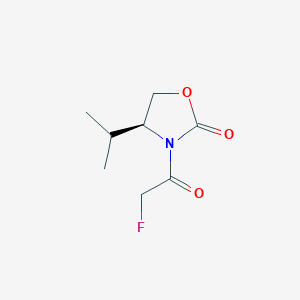

The molecular structure of cyclobutane derivatives is characterized by their four-membered ring, which can exhibit significant strain and influence the compound's reactivity and physical properties. X-ray diffraction studies and spectroscopic methods, including NMR, are commonly used to elucidate the molecular structure and confirm the configuration of such molecules (Balbach, Alt, & Ziegler, 1982).

Chemical Reactions and Properties

Cyclobutane derivatives participate in a variety of chemical reactions, including ring-opening, functionalization, and cycloaddition reactions. Their strained ring structure makes them reactive towards nucleophiles and electrophiles, allowing for diverse transformations. The reactivity can be further modified by substituents on the cyclobutane ring, as demonstrated in studies involving halogenation, hydrogenation, and rearrangement reactions (Honjo et al., 1989).

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

A key application of (2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanone in scientific research is in the synthesis of complex organic compounds and the study of their structures. For example, the photochemical ring expansion of a chiral cyclobutanone precursor, including (2S)-trans-2,3-bis[(benzoyloxy)methyl]cyclobutanone, has been utilized in the preparation of 2',3'-dideoxy-3'-C-hydroxymethyl purine nucleosides. This process yields both alpha- and beta-anomers, highlighting the compound's role in synthesizing nucleoside analogs with potential inhibitory effects on viral reproduction, akin to the activity observed in ddI and AZT for HIV (Lee-Ruff et al., 2010).

Photophysical and Photochemical Properties

Research into bis(arylidene)cycloalkanone compounds, including those based on cyclobutanone structures similar to (2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanone, has provided insights into the effect of alicyclic ring size on photophysical and photochemical properties. These studies are crucial for understanding the conjugation effects, fluorescence behavior, and potential applications in photopolymerization and photodynamic therapy (Zou et al., 2012).

Applications in Pharmaceuticals and Polymeric Materials

The crystal engineering construction of caffeic acid derivatives using cyclobutanone frameworks demonstrates another significant application. This approach, which involves visible light and solvent-free cycloaddition, showcases the potential of cyclobutanone derivatives in pharmaceuticals and degradable polymeric materials. The synthesis of stereospecific compounds with antioxidant activities and the potential for photodegradable materials underscores the versatility and importance of cyclobutanone derivatives in sustainable chemistry and materials science (Wang et al., 2020).

Direcciones Futuras

Propiedades

Número CAS |

132294-16-7 |

|---|---|

Nombre del producto |

(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone |

Fórmula molecular |

C₂₀H₁₈O₅ |

Peso molecular |

338.35 |

Sinónimos |

(2S-trans)-2,3-Bis[(benzoyloxy)methyl]cyclobutanone; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)

![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)